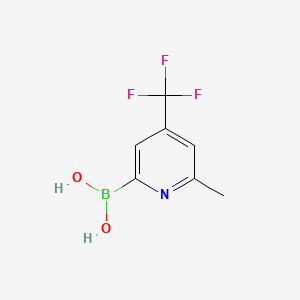

2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid

CAS No.:

Cat. No.: VC17962343

Molecular Formula: C7H7BF3NO2

Molecular Weight: 204.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BF3NO2 |

|---|---|

| Molecular Weight | 204.94 g/mol |

| IUPAC Name | [6-methyl-4-(trifluoromethyl)pyridin-2-yl]boronic acid |

| Standard InChI | InChI=1S/C7H7BF3NO2/c1-4-2-5(7(9,10)11)3-6(12-4)8(13)14/h2-3,13-14H,1H3 |

| Standard InChI Key | FKZFILLYWSEKMQ-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=CC(=N1)C)C(F)(F)F)(O)O |

Introduction

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-methyl-4-(trifluoromethyl)pyridine-6-boronic acid typically involves multi-step reactions starting from pyridine derivatives. Key methodologies include:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of halogenated pyridines with boronic acids under inert conditions.

-

Metal-Halogen Exchange: Reaction of pyridinyl halides with trialkylborates, followed by borylation.

-

Directed Ortho-Metallation (DoM): Metal-hydrogen exchange followed by boronation.

Reaction conditions often require anhydrous solvents (e.g., tetrahydrofuran or dichloromethane), palladium catalysts (e.g., Pd(PPh₃)₄), and bases such as potassium carbonate. Post-synthesis purification employs column chromatography or recrystallization from ethyl acetate/petroleum ether mixtures.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Substrate | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Iodobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 |

| 3-Bromopyridine | Pd(OAc)₂/SPhos | CsF | THF | 85 |

Chemical Properties and Reactivity

Electronic and Steric Effects

The compound’s reactivity is governed by its substituents:

-

Trifluoromethyl Group: Electron-withdrawing nature accelerates oxidative addition in catalytic cycles and stabilizes transition states.

-

Methyl Group: Provides moderate steric hindrance, reducing side reactions with bulky substrates.

-

Boronic Acid Moiety: Facilitates transmetalation in cross-coupling reactions but requires anhydrous storage to prevent protodeboronation.

Reaction Applications

-

Suzuki-Miyaura Coupling: Efficient formation of biaryl systems, with yields exceeding 90% under optimized conditions.

-

Chan-Lam Amination: Copper-mediated C–N bond formation with aryl amines, yielding amides (e.g., N-(4-fluorophenyl)-6-(trifluoromethyl)picolinamide).

-

Sonogashira Coupling: Palladium/copper-catalyzed reactions with terminal alkynes, achieving 91% conversion in THF at 60°C.

Table 2: Protodeboronation Kinetics

| pH | Half-life (h) |

|---|---|

| 3 | 2.1 |

| 7 | >48 |

| 9 | 31.5 |

Applications in Scientific Research

Medicinal Chemistry

The compound demonstrates antiproliferative activity against cancer cell lines, with mechanisms including:

-

Caspase-9 Activation: Induces apoptosis via PARP cleavage.

-

Microtubule Disruption: Fragments LC3, implicating autophagy regulation.

-

PCNA Inhibition: Reduces proliferating cell nuclear antigen levels, halting cell cycle progression.

Table 3: Antiproliferative Activity (IC₅₀ Values)

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Caspase activation |

| K562 | 8 | Microtubule disruption |

| MV4-11 | 12 | PCNA inhibition |

Preclinical Efficacy

In vivo studies show tumor growth reduction in xenograft models, with synergistic effects observed in combination therapies.

Comparison with Structural Analogs

Substituent Effects

-

Methoxy vs. Methyl: Methoxy groups improve aqueous solubility but reduce reactivity due to weaker electron donation.

-

Chloro Substituents: Increase electrophilicity, enhancing suitability for electron-deficient partners.

Table 4: Comparative Reactivity and Solubility

| Substituent | Reactivity | Solubility |

|---|---|---|

| -CF₃ | High | Moderate (organic) |

| -OCH₃ | Moderate | High (aqueous) |

| -Cl | Very High | Low |

Biological Activity and Mechanisms

Apoptotic Pathways

-

Caspase Activation: Cleaves PARP, a marker of apoptosis.

-

Autophagy Modulation: LC3 fragmentation suggests dual apoptotic-autophagic mechanisms.

In Vivo Performance

Animal models demonstrate dose-dependent tumor suppression, with minimal toxicity at therapeutic doses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume